6-n-Propylthio-2-pyridinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
6-propylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NOS/c1-2-6-11-8-5-3-4-7(10)9-8/h3-5H,2,6H2,1H3,(H,9,10) |
InChI Key |
KZDNUKSFUAZIRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC(=O)N1 |
Origin of Product |
United States |
Historical and Contemporary Relevance of Pyridine and Pyridinol Core Structures in Synthetic and Medicinal Chemistry
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. openaccessjournals.com First isolated from coal tar in the 19th century, its unique electronic properties and reactivity have driven extensive research into its derivatives. openaccessjournals.com The nitrogen atom imparts a basic character and influences the ring's susceptibility to both electrophilic and nucleophilic substitution reactions, making it a versatile scaffold in synthesis. nih.gov
In medicinal chemistry, the pyridine nucleus is a privileged structure, frequently incorporated into drug molecules due to its ability to improve water solubility and engage in hydrogen bonding interactions. nih.govnih.gov Pyridine and its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govsciencepublishinggroup.com
Pyridinols, and their tautomeric pyridone forms, are a particularly important class of pyridine derivatives. frontiersin.orgnih.gov They can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition in biological systems. frontiersin.orgnih.gov This has led to their widespread use in fragment-based drug design, as biomolecular mimetics, and as kinase hinge-binding motifs. frontiersin.orgnih.gov The ability to manipulate the physicochemical properties of the pyridinone scaffold through synthetic modifications has made it a valuable component in the development of therapeutics for a variety of diseases. frontiersin.orgnih.gov
| Feature | Pyridine | Pyridinol/Pyridone |
| Core Structure | Six-membered aromatic ring with one nitrogen atom. openaccessjournals.com | Six-membered heterocyclic scaffold with nitrogen and oxygen atoms. frontiersin.org |
| Key Chemical Property | Basic nature, influences reactivity and stability. openaccessjournals.comnih.gov | Tautomerism, acts as H-bond donor and acceptor. frontiersin.orgnih.gov |
| Relevance in Synthesis | Versatile scaffold for substitution reactions. nih.gov | Feasible synthesis via condensation reactions. frontiersin.org |
| Medicinal Chemistry Role | Improves water solubility, broad biological activities. nih.govnih.gov | Fragment-based drug design, biomolecular mimetics. frontiersin.orgnih.gov |
| Example Biological Activities | Antimicrobial, anticancer, antiviral. nih.govnih.govsciencepublishinggroup.com | Antitumor, anti-inflammatory, cardiotonic. frontiersin.orgnih.gov |
Exploration of Thiopyridine and Substituted Pyridinol Derivatives in Advanced Chemical Biology
The introduction of a sulfur-containing substituent, as seen in thiopyridines and specifically in 6-n-Propylthio-2-pyridinol, adds another layer of chemical functionality and potential for biological interaction. Thiopyridine derivatives are valuable intermediates in organic synthesis. For instance, 2-thiopyridines can be converted to 2-pyridones through nucleophilic aromatic substitution reactions, highlighting the role of the thio-group as a transformable handle. scispace.com
In the realm of chemical biology, which utilizes chemical tools to study and manipulate biological systems, substituted pyridinol derivatives are of significant interest. The ability to precisely modify the substitution pattern on the pyridinol ring allows for the fine-tuning of a molecule's properties to interact with specific biological targets. scienceopen.com For example, the modification of peptides and proteins with pyridazinedione derivatives, which share structural similarities with pyridinols, has enabled a range of therapeutic and diagnostic applications. scienceopen.com
The "thio" component in molecules like this compound can also be critical for their mechanism of action. Thioamide derivatives, such as 6-n-propylthiouracil, are known for their antithyroid activity, which involves interaction with iodine in the thyroid gland. researchgate.net This underscores the importance of the sulfur atom in mediating biological effects. The study of such compounds contributes to our understanding of enzyme inhibition and the development of targeted therapies. nih.gov
Computational and Theoretical Investigations of 6 N Propylthio 2 Pyridinol
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the electronic properties and three-dimensional arrangement of atoms in 6-n-propylthio-2-pyridinol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems. wikipedia.orgscispace.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. scispace.comyoutube.com This approach is computationally more efficient than traditional wave-function-based methods while often providing a high level of accuracy. wikipedia.org
For this compound, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These studies help to understand the molecule's preferred conformation. Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com The MEP map visually represents the charge distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack. mdpi.com
The pyridinol-pyridone tautomerism is a significant aspect of compounds like this compound. DFT calculations can predict the relative stabilities of the two tautomeric forms (the -OH form, pyridinol, and the -NH-C=O form, pyridone), which can be influenced by factors such as substituents and solvent effects. acs.org
Ab Initio and Semi-Empirical Methods
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net While highly accurate, they are computationally demanding. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. researchgate.net For a molecule like this compound, ab initio calculations can provide benchmark data for its geometric and electronic properties, which can be used to validate the results from less computationally expensive methods like DFT. researchgate.netwisc.edu
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems or for preliminary, high-throughput screening.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound. researchgate.netdovepress.com
Ligand-Protein Docking Studies with this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The goal is to find the binding mode that has the lowest energy, which corresponds to the most stable complex. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov The results of docking studies can provide hypotheses about the biological activity of this compound and guide the design of more potent analogs. nih.gov
QSAR and Cheminformatics Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. turkjps.orgmdpi.com Cheminformatics involves the use of computational tools to analyze and manage large sets of chemical data. neovarsity.orgeasychair.org
In the context of this compound, a QSAR study would typically involve a dataset of related pyridine (B92270) derivatives with known biological activities. wu.ac.th Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. ucl.ac.uk These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. wu.ac.th
A validated QSAR model can then be used to predict the biological activity of new or untested compounds, including different derivatives of this compound. nih.govmdpi.com This predictive capability is highly valuable in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Structure Activity Relationship Sar of 6 N Propylthio 2 Pyridinol Derivatives
Elucidation of Key Pharmacophoric Features within the 6-n-Propylthio-2-pyridinol Scaffold
The this compound scaffold is defined by a set of distinct pharmacophoric features that are crucial for molecular recognition and biological effect. These features include hydrogen bond donors and acceptors, a hydrophobic region, and an aromatic system, which together create a specific three-dimensional arrangement for interacting with a biological target.
A primary characteristic of the scaffold is the 2-hydroxypyridine (B17775) moiety, which exists in a tautomeric equilibrium with its 2-pyridone form. frontiersin.orgwikipedia.org This equilibrium is significant because each tautomer presents a different arrangement of hydrogen bond donors and acceptors.
2-Hydroxypyridine (Lactim form): Features a hydroxyl group (-OH) that can act as a hydrogen bond donor and a pyridine (B92270) nitrogen that serves as a hydrogen bond acceptor. nih.govrsc.org
2-Pyridone (Lactam form): Features a carbonyl group (C=O) as a hydrogen bond acceptor and an amide proton (N-H) as a hydrogen bond donor. frontiersin.orgnih.gov The 2-pyridone form is generally favored in polar, physiological conditions. frontiersin.orgwikipedia.org
The substituent at the 6-position, the n-propylthio group (-S-CH₂CH₂CH₃), introduces two key features:
A Hydrophobic Pocket: The n-propyl chain provides a lipophilic region that can interact favorably with nonpolar pockets within a receptor.
A Sulfur Atom: The thioether linkage contains a sulfur atom which can act as a weak hydrogen bond acceptor. researchgate.net
Together, the key pharmacophoric features can be summarized as a combination of hydrogen bond donors/acceptors from the pyridinol/pyridone system, an aromatic ring, and a distinct hydrophobic thioalkyl chain. Studies on related 2,6-disubstituted pyridines have confirmed that substitution at these positions is critical for potent biological activity, with the substituents often forming key interactions like donor-acceptor-donor hydrogen bonds. nih.gov
Influence of Alkylthio Substituents on Biological Recognition and Potency
The alkylthio group at the 6-position (or related positions in analogous scaffolds) plays a significant role in determining the potency and selectivity of these derivatives. The length, branching, and cyclization of the alkyl chain directly impact how the molecule fits into and interacts with the binding site of a biological target.
Studies on structurally related 2-alkylthio-pyrimidinones, which are non-nucleoside inhibitors of HIV-1 reverse transcriptase, provide valuable insight. In this series, the size and conformation of the alkylthio substituent were systematically varied to probe the dimensions of the enzyme's binding pocket. nih.gov The results showed that potency was not simply a matter of increasing lipophilicity. While the methylthio derivative was the least active, activity increased with larger groups like isopropyl and cyclopentyl, suggesting a preference for bulkier, more rigid substituents that could better occupy the available space. nih.gov However, activity slightly decreased when an ethyl group at a benzylic carbon was replaced by a larger group, indicating a defined size limit for the cavity. nih.gov
Similarly, research on pyrrolo[3,4-c]pyridine derivatives demonstrated that biological activity increased when the alkyl chain at the R² position was extended from methyl to ethyl or propyl. nih.gov However, introducing even larger substituents, such as phenyl or cyclopentyl, resulted in a significant loss of potency, again pointing to an optimal size and lipophilicity for the substituent in that specific series. nih.gov
These findings underscore that the n-propylthio group in this compound is likely a critical determinant of its biological activity. The three-carbon chain offers a balance of flexibility and hydrophobicity that can be optimized for specific targets. Altering this chain length or introducing branching would be a key strategy in fine-tuning the molecule's potency.
| Alkylthio Substituent (X) | Relative Potency Trend | Rationale for Activity Change |
|---|---|---|
| Methylthio (-SMe) | Low | Suboptimal filling of the hydrophobic binding pocket. |
| n-Butylthio (-SBu) | Moderate | Improved hydrophobic interaction compared to methyl. |
| Isopropylthio (-SiPr) | High | Branched alkyl group provides a better fit and increased interaction with the binding site. |
| Cyclopentylthio (-ScPentyl) | High | Cyclic structure provides conformational rigidity and optimal space-filling in the hydrophobic pocket. |
Role of Pyridinol Hydroxyl Group in Structure-Activity Profiles
The hydroxyl group at the 2-position of the pyridine ring is a pivotal functional group that profoundly influences the structure-activity profile of these compounds. Its primary role is to serve as a hydrogen bond donor, enabling a strong, directional interaction with a hydrogen bond acceptor group (e.g., a carboxylate or carbonyl oxygen) on a target protein. nih.gov The removal or modification of this hydroxyl group often leads to a substantial loss of biological activity. nih.gov
A critical aspect of the 2-hydroxyl group is its tautomerization to the 2-pyridone form. wikipedia.orgnih.gov This equilibrium means the molecule can adapt to the electronic environment of the binding site, presenting different hydrogen bonding patterns as needed. frontiersin.org The ability to act as either a 2-hydroxypyridine or a 2-pyridone is a key feature of its versatility in medicinal chemistry. frontiersin.orgnih.gov The introduction of hydroxyl groups into pyridine-based molecules has been shown to enhance antiproliferative activity, as demonstrated by a significant decrease in IC₅₀ values. nih.gov
Furthermore, the acidity of the hydroxyl group (or the N-H in the pyridone tautomer) can be modulated by the electronic effects of other substituents on the pyridine ring. researchgate.net The electron-donating or electron-withdrawing nature of the group at the 6-position can influence the pKa of the hydroxyl group, affecting its ionization state and hydrogen bonding strength at physiological pH. The presence of the electron-donating n-propylthio group would be expected to influence this property.
In essence, the 2-hydroxyl group is not merely a passive substituent but an active participant in molecular recognition, primarily through its potent hydrogen bonding capabilities and its involvement in the pyridinol-pyridone tautomeric system.
Comparative SAR Studies with Other Pyridine and Pyrimidine (B1678525) Thiols/Thioethers
Comparing the SAR of this compound with related heterocyclic scaffolds, such as pyrimidines and other substituted pyridines, provides valuable context for its potential biological profile.
In a study on multitarget cholinesterase inhibitors, pyrimidine derivatives were generally more potent against the enzyme EeAChE, whereas the corresponding pyridine analogues were more potent against eqBChE. acs.orgnih.gov This demonstrates how switching between these two scaffolds can be a tool to achieve target selectivity. The additional nitrogen in the pyrimidine ring creates a different pattern of hydrogen bond acceptors and modifies the aromatic system's reactivity. rsc.orgnih.gov
Thiol vs. Thioether Derivatives: The distinction between a thiol (-SH) and a thioether (-S-Alkyl) is also critical. A thiol group is acidic and can act as a potent hydrogen bond donor. In contrast, a thioether, such as the n-propylthio group, is not a hydrogen bond donor and is considered more hydrophobic. The sulfur atom in a thioether can function as a weak hydrogen bond acceptor. This difference in functionality leads to distinct physicochemical properties and binding modes. For instance, many potent enzyme inhibitors utilize a thiol group to coordinate with a metal ion in the active site, an interaction not possible for a thioether.
The synthesis of S-glycosides of pyridine and pyrimidine thiols has produced compounds with significant antimicrobial and anti-inflammatory activities, underscoring the biological relevance of the sulfur linkage in these scaffolds. ekb.eg Studies on pyrimidine-2-thiols bearing a pyridine moiety have also been conducted, showing that these hybrid structures can exhibit significant binding interactions at enzyme active sites. ashdin.com
| Feature | Pyridine Thioether Derivatives | Pyrimidine Thioether Derivatives |
|---|---|---|
| Core Scaffold | Single nitrogen in a six-membered aromatic ring. | Two nitrogen atoms (1,3-positions) in a six-membered aromatic ring. rsc.org |
| Hydrogen Bonding | Fewer H-bond acceptors in the core ring compared to pyrimidine. | Additional ring nitrogen provides an extra H-bond acceptor site, altering binding geometry. rsc.org |
| Electronic Properties | Less electron-deficient than pyrimidine. | More electron-deficient due to the second nitrogen, affecting pKa and reactivity. |
| Observed Potency | Can show higher potency depending on the specific target (e.g., eqBChE). acs.orgnih.gov | Can show higher potency depending on the specific target (e.g., EeAChE). acs.orgnih.gov |
| Selectivity | The switch between pyridine and pyrimidine scaffolds is a key strategy for modulating target selectivity. acs.orgnih.govnih.gov |
Biological Mechanisms of Action and Interactions of 6 N Propylthio 2 Pyridinol in Research
Molecular Target Identification and Validation
Scientific investigations have identified several key molecular targets of 6-n-propyl-2-thiouracil, validating its role as an inhibitor of specific enzymatic processes. The primary targets are central to thyroid gland function, with a secondary target identified in the nervous system.
Enzyme Inhibition:
The principal mechanism of action is the inhibition of thyroid peroxidase (TPO). drugbank.compatsnap.com This enzyme is essential for the two critical steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein. drugbank.compatsnap.comwikipedia.org By binding to and inhibiting TPO, 6-n-propyl-2-thiouracil effectively blocks the production of new thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3). drugbank.comnih.gov Molecular modeling studies suggest that the compound binds strongly within the catalytic site of TPO, interacting with key residues such as Asp238, His239, and His494. longdom.org
A second crucial target is the enzyme Type I 5'-deiodinase. patsnap.comwikipedia.org This enzyme is responsible for the peripheral conversion of T4, the primary hormone produced by the thyroid, into T3, which is the more metabolically active form. patsnap.comwikipedia.org Inhibition of 5'-deiodinase reduces the systemic levels of active thyroid hormone. nih.gov
Furthermore, research has identified the neuronal nitric oxide synthase (nNOS) isoform as a specific target. nih.gov 6-n-propyl-2-thiouracil acts as a time- and concentration-dependent, mechanism-based inactivator of nNOS, but not other NOS isoforms. nih.gov This inactivation is irreversible and occurs as the compound is processed by the enzyme as an alternate substrate. nih.gov
| Molecular Target | Mechanism of Interaction | Biological Consequence | Reference |
|---|---|---|---|
| Thyroid Peroxidase (TPO) | Enzyme Inhibition | Blocks the synthesis of new thyroid hormones (T4 and T3) in the thyroid gland. | drugbank.comnih.govlongdom.org |
| Type I 5'-deiodinase | Enzyme Inhibition | Inhibits the peripheral conversion of T4 to the more active T3. | patsnap.comwikipedia.orgnih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) | Mechanism-Based Inactivation (Alternate Substrate) | Irreversibly inactivates the enzyme, suppressing cellular nitric oxide formation in neuronal tissues. | nih.gov |
Cellular Pathway Perturbation by 6-n-Propylthio-2-pyridinol
The targeted enzyme inhibition by 6-n-propyl-2-thiouracil leads to significant perturbation of major cellular signaling pathways.
The most profound impact is on the thyroid hormone synthesis and signaling pathway . By inhibiting both the production of thyroid hormones in the thyroid gland and their peripheral activation, the compound effectively downregulates the entire signaling cascade that is dependent on T3 and T4. patsnap.comnih.gov These hormones regulate metabolism, growth, and development in nearly all tissues, and their reduction leads to a systemic decrease in metabolic rate.
Additionally, the compound perturbs the nitric oxide (NO) signaling pathway specifically in neuronal cells. nih.gov As a mechanism-based inactivator of nNOS, it reduces the capacity of these cells to produce NO, a key signaling molecule involved in neurotransmission and various physiological and pathological processes. nih.gov
Biochemical Cascade Modulation
The primary biochemical cascade modulated by 6-n-propyl-2-thiouracil is the synthesis of thyroid hormones. It disrupts this multi-step process by inhibiting the catalytic activity of thyroid peroxidase, thereby preventing the iodination of tyrosine residues within the thyroglobulin protein, a foundational step in forming T3 and T4. drugbank.compatsnap.com
Based on available research, 6-n-propyl-2-thiouracil is not known to directly modulate the following biochemical cascades:
Leukotriene Biosynthesis: There is no scientific literature indicating that 6-n-propyl-2-thiouracil is an inhibitor or modulator of the 5-lipoxygenase (5-LOX) pathway or other enzymes involved in the synthesis of leukotrienes.
Tyrosinase Activity: The compound has not been identified as an inhibitor or activator of tyrosinase, the key enzyme in melanin (B1238610) production.
Hedgehog Signaling: Research has not established a link between 6-n-propyl-2-thiouracil and the modulation of the Hedgehog (Hh) signaling pathway, which is critical in embryonic development and tissue homeostasis. nih.govuconn.edu
Metabolic Fate and Biotransformation Pathways
The metabolic fate of 6-n-propyl-2-thiouracil has been characterized through pharmacokinetic studies. Following oral administration, the compound is well absorbed. drugbank.com
Metabolite Identification and Enzymatic Processing:
The liver is the primary site of metabolism for 6-n-propyl-2-thiouracil. wikipedia.orgnih.gov The main biotransformation pathway is conjugation, primarily through glucuronidation to form glucuronide metabolites, with a smaller fraction being converted to inorganic sulfates. wikipedia.orgnih.gov The compound can also inhibit its own metabolism within the thyroid gland, a process likely mediated by its target enzyme, thyroid peroxidase. oup.com Approximately 35% of the drug is excreted by the kidneys into the urine within 24 hours, comprising both unchanged compound and its conjugated metabolites. drugbank.comnih.gov Less than 10% of the drug is excreted unchanged, indicating extensive hepatic metabolism. wikipedia.orgnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Primary Site of Metabolism | Liver | wikipedia.orgnih.gov |
| Major Biotransformation Pathways | Glucuronidation, Sulfation | nih.gov |
| Plasma Half-Life | Approximately 1 to 2 hours | nih.govnih.gov |
| Protein Binding | Approximately 80-85% | nih.govnih.gov |
| Route of Elimination | Renal (urine) | drugbank.comnih.gov |
| Fraction Excreted in 24h | ~35% (as intact drug and metabolites) | drugbank.com |
Applications of 6 N Propylthio 2 Pyridinol in Chemical Biology and Advanced Materials Research
Utility in Targeted Covalent Modification of Biomolecules
Targeted covalent modification has emerged as a powerful strategy in drug discovery, particularly for addressing "undruggable" targets that have been challenging to modulate with traditional non-covalent inhibitors. blogspot.comnih.gov This approach involves the design of molecules that form a stable, covalent bond with a specific amino acid residue on the target protein, leading to irreversible inhibition. blogspot.comnih.gov
The success of this strategy hinges on the presence of a suitably reactive "warhead" on the inhibitor and a nucleophilic amino acid, often a cysteine, on the target protein. nih.gov However, recent advancements have expanded the repertoire of targeted residues to include others like lysine (B10760008). nih.gov For instance, aryl boronic acids have been utilized to covalently target non-catalytic lysine side chains, leading to the development of reversible covalent inhibitors for challenging protein-protein interaction targets. nih.gov
Pre-vinylsulfone warheads represent another innovative approach for the targeted covalent modification of histidine residues. elifesciences.org This method involves a triple binding model where a sulfonamide group coordinates to a metal ion in the active site, a hydrophobic ring provides selectivity, and the pre-vinylsulfone moiety forms a covalent bond with a histidine residue. elifesciences.org The covalent attachment of functional molecules to their targets not only creates highly potent drugs but also provides invaluable tools for target identification and validation. blogspot.comnih.gov
Exploitation in Photochemistry and Biocatalysis
Photochemistry: The interaction of light with molecules can induce a variety of chemical transformations, a principle that is harnessed in numerous synthetic applications. Photochemical reactions, such as [2+2] cycloadditions and electrocyclizations, can lead to the formation of complex molecular architectures that are difficult to access through traditional thermal methods. princeton.edu The use of continuous-flow microreactors in photochemistry has offered significant advantages, including improved irradiation efficiency, enhanced reaction selectivity, and safer handling of hazardous intermediates. tue.nl Furthermore, visible light photoredox catalysis has gained considerable traction, utilizing transition metal complexes or organic dyes to facilitate single electron transfer processes under mild conditions. tue.nl
Biocatalysis: Enzymes offer a highly efficient and selective means of catalyzing chemical reactions. Their application in industrial synthesis is attractive due to their superior stereoselectivity, regioselectivity, and operation under mild reaction conditions, which contributes to waste reduction and lower energy consumption. acs.org Whole-cell biocatalysis, where enzymes are utilized within intact microbial cells, provides a practical approach that can circumvent the need for costly cofactor regeneration. ethz.ch For example, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been achieved using a whole-cell biocatalyst expressing xylene monooxygenase, offering a more sustainable alternative to multi-step organic synthesis. ethz.ch The development of novel biocatalytic cascades, such as those for the synthesis of amines and oligosaccharides, continues to expand the toolkit for environmentally benign chemical production. europa.eu
Interactive Table: Comparison of Photochemical and Biocatalytic Methods
| Feature | Photochemistry | Biocatalysis |
| Energy Source | Light (UV or visible) | Chemical (substrate conversion) |
| Catalyst | Photosensitizers, metal complexes | Enzymes (isolated or in whole cells) acs.orgethz.ch |
| Selectivity | Can be high, but side reactions are possible princeton.edu | Often excellent (chemo-, regio-, and stereoselective) acs.org |
| Reaction Conditions | Can range from cryogenic to elevated temperatures tue.nl | Typically mild (ambient temperature and physiological pH) acs.org |
| Scalability | Can be challenging in batch, but facilitated by flow reactors tue.nl | Generally scalable, especially with robust biocatalysts |
Coordination Chemistry and Ligand Properties for Metal Complexation
The ability of a molecule to bind to metal ions, known as its coordination chemistry, is fundamental to its role in various chemical and biological processes. Ligands, which are the molecules or ions that bind to a central metal atom, can be classified based on the number of donor atoms they possess (denticity) and their "hardness" or "softness" according to Pearson's Hard-Soft Acid-Base (HSAB) principle. nih.gov Polydentate ligands, which have multiple donor atoms, form more stable complexes with metal ions due to the chelate effect. nih.govnih.gov
Pyridin-2-one and its derivatives are versatile ligands that can coordinate to transition metals in various modes, including monodentate and bridging fashions. mdpi.com The resulting metal complexes can exhibit interesting structural motifs and properties. mdpi.com Similarly, pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a well-studied multidentate ligand that forms stable complexes with a variety of metal ions, finding applications in catalysis and as antimicrobial agents. ajol.inforesearchgate.net The coordination geometry around the metal center, which can be tetrahedral, square planar, or octahedral, is dictated by the nature of the metal ion and the ligands. nih.govopenstax.org The reactivity and properties of these complexes are strongly influenced by the coordination modes and the presence of co-ligands. mdpi.com
Future Prospects for 6-n-Propylthio-2-pyridinol in Interdisciplinary Research
The convergence of different scientific disciplines is crucial for tackling complex challenges in areas like healthcare. nih.gov The unique properties of this compound position it as a promising candidate for future interdisciplinary research. Its potential as a scaffold for developing novel therapeutic agents, advanced materials, and sophisticated research tools is significant.
In the realm of medicine, the principles of targeted covalent inhibition, which have been successfully applied to other systems, could be explored with derivatives of this compound. blogspot.comnih.govnih.gov The development of prodrugs, which are inactive precursors that are converted to the active form in the body, could also be a fruitful avenue of investigation. science.gov
Furthermore, the coordination chemistry of this compound could be leveraged to create novel metal-based catalysts or materials with unique electronic or magnetic properties. The combination of its sulfur and pyridinol moieties offers intriguing possibilities for chelation and the formation of complex supramolecular architectures. As our understanding of the interplay between chemistry, biology, and materials science deepens, the applications of versatile molecules like this compound are likely to expand into new and exciting territories.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-n-Propylthiouracil derivatives for improved yield and purity?
- Methodological Answer : Begin with nucleophilic substitution reactions using pyrimidine precursors (e.g., 6-propyl-2-thioxo-pyrimidinone). Monitor reaction progress via HPLC or LC-MS to track intermediate formation. Adjust reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like sulfoxides. Purify via recrystallization in ethanol-water mixtures, as solubility data indicate ethanol as a viable solvent . Validate purity using melting point analysis (218–221°C) and NMR spectroscopy .
Q. What analytical techniques are critical for characterizing 6-n-Propylthiouracil and its analogs?
- Methodological Answer : Use a combination of:
- FTIR to confirm the thioamide (-C=S) and hydroxyl (-OH) functional groups.
- 1H/13C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and propyl chain integration.
- X-ray crystallography for unambiguous structural confirmation, leveraging databases like the Cambridge Structural Database (CSD) .
- Elemental analysis to verify C7H10N2OS composition (98% purity threshold) .
Q. How do solubility and stability impact experimental design for in vitro studies?
- Methodological Answer : The compound’s limited water solubility (1.1 g/L) necessitates dissolution in alkaline solutions (e.g., NaOH or NH4OH). Stability studies under varying pH (4–9) and temperature (4–25°C) reveal degradation via hydrolysis of the thiourea moiety. Use buffered solutions (pH 7.4) for cell culture assays and store lyophilized samples at 2–8°C to prevent thiouracil oxidation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for thiouracil derivatives be resolved?
- Methodological Answer : Contradictions often arise from dynamic proton exchange in solution (e.g., tautomerism between thiol and thione forms). Use low-temperature NMR (-40°C) to "freeze" tautomeric states. Compare with solid-state X-ray data to confirm dominant tautomers. Computational modeling (DFT) can predict energetically favorable conformations .
Q. What experimental strategies address low reproducibility in biological activity studies of 6-n-Propylthiouracil analogs?
- Methodological Answer : Variability may stem from:
- Batch-to-batch purity differences : Implement strict QC protocols (e.g., ≥98% purity via HPLC).
- Metabolic instability : Use deuterated analogs to prolong half-life in hepatic microsomal assays.
- Species-specific metabolism : Cross-validate results in human vs. rodent primary thyrocytes .
Q. How can researchers design longitudinal studies to assess chronic toxicity of thiouracil derivatives?
- Methodological Answer : Adopt a three-wave panel design (e.g., T1: baseline, T2: 1 week, T3: 1 year) to track dose-dependent effects on thyroid function (e.g., TSH levels). Use structural equation modeling (SEM) to analyze mediating variables like oxidative stress biomarkers. Ensure ethical compliance with S36/37 and S45 safety protocols .
Q. What mechanistic insights explain the dual role of 6-n-Propylthiouracil as an antithyroid agent and potential carcinogen?
- Methodological Answer : The compound inhibits thyroid peroxidase (TPO), reducing thyroxine synthesis. However, chronic use may induce DNA adducts via reactive sulfur intermediates. Use Ames tests to assess mutagenicity and LC-MS/MS to detect adduct formation in vitro. Compare with structural analogs (e.g., methimazole) to isolate toxicity pathways .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported solubility values for 6-n-Propylthiouracil?
- Methodological Answer : Apparent contradictions (e.g., 1.1 g/L vs. 1.5 g/L) may reflect pH-dependent solubility. Replicate experiments under standardized conditions (25°C, pH 7.0). Use automated titrators to generate solubility-pH profiles. Cross-reference with databases like NIST Chemistry WebBook for validation .
Q. Why do some studies report conflicting biological efficacy for thiouracil derivatives?
- Methodological Answer : Differences in cell models (e.g., immortalized vs. primary cells) or assay endpoints (e.g., IC50 vs. Ki) can skew results. Perform meta-analyses using PRISMA guidelines to identify confounding variables. Validate findings in orthogonal assays (e.g., radiolabeled iodine uptake vs. TPO activity) .
Tables for Reference
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H10N2OS | |
| Melting Point | 218–221°C | |
| Water Solubility (25°C) | 1.1 g/L | |
| Storage Conditions | 2–8°C, protected from light |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
